molecular formula C11H11NO2S B6626014 4-acetyl-N-methyl-N-prop-2-ynylthiophene-2-carboxamide

4-acetyl-N-methyl-N-prop-2-ynylthiophene-2-carboxamide

Cat. No.: B6626014
M. Wt: 221.28 g/mol
InChI Key: DFOZQKMQXKXUDP-UHFFFAOYSA-N
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Description

4-acetyl-N-methyl-N-prop-2-ynylthiophene-2-carboxamide is a compound belonging to the thiophene family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-methyl-N-prop-2-ynylthiophene-2-carboxamide typically involves the condensation of thiophene derivatives with appropriate acetyl and prop-2-ynyl groups. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These reactions often require specific catalysts and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-methyl-N-prop-2-ynylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-acetyl-N-methyl-N-prop-2-ynylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetyl-N-methyl-N-prop-2-ynylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog with similar chemical properties.

    4-acetylthiophene: Lacks the N-methyl-N-prop-2-ynyl group but shares the acetyl and thiophene core.

    N-methylthiophene-2-carboxamide: Similar structure but without the acetyl group.

Uniqueness

4-acetyl-N-methyl-N-prop-2-ynylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-acetyl-N-methyl-N-prop-2-ynylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-4-5-12(3)11(14)10-6-9(7-15-10)8(2)13/h1,6-7H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOZQKMQXKXUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=C1)C(=O)N(C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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